molecular formula C14H15NO2 B13950674 ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate

ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate

Cat. No.: B13950674
M. Wt: 229.27 g/mol
InChI Key: YCWFVSKTQYNIFA-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methyl-1H-indol-3-yl)acrylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, features an indole ring substituted with an ethyl acrylate group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methyl-1H-indol-3-yl)acrylate typically involves the reaction of 2-methylindole with ethyl acrylate under basic conditions. A common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic addition of the indole to the acrylate, followed by elimination to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methyl-1H-indol-3-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of ethyl 3-(2-methyl-1H-indol-3-yl)propanoate.

    Substitution: Formation of 2-substituted indole derivatives.

Scientific Research Applications

Ethyl 3-(2-methyl-1H-indol-3-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methyl-1H-indol-3-yl)acrylate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors in biological systems, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The acrylate group can also participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-methyl-1H-indol-3-yl)acrylate is unique due to its combination of an indole ring with an acrylate group, providing distinct reactivity and biological activity. This makes it a versatile compound in synthetic and medicinal chemistry, offering opportunities for the development of novel therapeutic agents and industrial applications.

Properties

IUPAC Name

ethyl 3-(2-methyl-1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10(2)15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWFVSKTQYNIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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